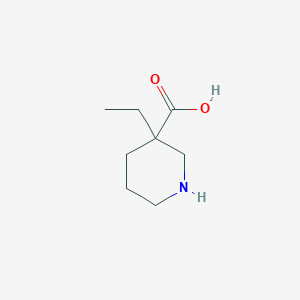

3-Ethylpiperidine-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-8(7(10)11)4-3-5-9-6-8/h9H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJFVHYXYOEZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Properties of 3 Ethylpiperidine 3 Carboxylic Acid

While specific literature detailing the synthesis of 3-Ethylpiperidine-3-carboxylic acid is not abundant, its preparation can be inferred from general methods used for analogous 3-substituted piperidine-3-carboxylic acids. A common strategy involves the Michael addition of a nitroalkane to an appropriate α,β-unsaturated ester, followed by reduction of the nitro group and cyclization. Alternatively, the alkylation of a suitable piperidine-3-carboxylate precursor could be employed.

Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C8H16ClNO2 |

| Form | Solid |

| InChI | 1S/C8H15NO2.ClH/c1-2-8(7(10)11)4-3-5-9-6-8;/h9H,2-6H2,1H3,(H,10,11);1H |

| InChI Key | CMWJGEVWGKLCLW-UHFFFAOYSA-N |

| SMILES string | O=C(O)C1(CC)CNCCC1.Cl |

This data is for the hydrochloride salt of the compound. sigmaaldrich.comsigmaaldrich.com

Pharmacological Profile and Biological Activity

Direct pharmacological studies on 3-Ethylpiperidine-3-carboxylic acid are not extensively reported in publicly available literature. However, based on the known activity of its parent compound, nipecotic acid, and other 3-substituted analogues, it is plausible that this compound could exhibit activity as a GABA uptake inhibitor. nih.govnih.gov The ethyl group at the 3-position could modulate the compound's affinity and selectivity for different GABA transporter (GAT) subtypes. Further research, including in vitro binding assays and in vivo models, would be necessary to elucidate its specific pharmacological profile.

Structure Activity Relationships Sar and Analogue Development

The structure-activity relationships (SAR) for 3-substituted piperidine (B6355638) carboxylic acids have been a subject of interest, particularly in the context of GABA uptake inhibition. Studies on nipecotic acid analogues have shown that the nature and size of the substituent at the 3-position can significantly impact potency and selectivity. nih.govnih.gov For instance, the introduction of lipophilic groups can enhance blood-brain barrier penetration. The development of analogues of 3-Ethylpiperidine-3-carboxylic acid could involve modifications at the piperidine nitrogen, esterification of the carboxylic acid, or the introduction of different alkyl or aryl groups at the 3-position to explore the SAR and optimize for a desired biological activity.

Research Landscape and Future Directions

Stereoselective Synthetic Pathways

Achieving stereocontrol in the synthesis of this compound is crucial due to the presence of a stereocenter at the C3 position. Both asymmetric synthesis and chiral resolution techniques are employed to obtain enantiomerically enriched or pure forms of the target molecule and its precursors.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create the desired stereoisomer directly. Several strategies have been developed for the asymmetric synthesis of substituted piperidines.

One notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction. organic-chemistry.orgsnnu.edu.cn This method has been successfully applied to the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and sp2-hybridized boronic acids. snnu.edu.cn The key step is a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, which furnishes 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cn Subsequent reduction provides access to a variety of enantioenriched 3-piperidines. organic-chemistry.orgsnnu.edu.cn While not explicitly demonstrated for this compound, this methodology presents a viable pathway.

Another strategy utilizes chiral auxiliaries. The Evans aldol (B89426) reaction, for instance, employs chiral oxazolidinones to induce asymmetry. nih.gov This method has been used in the synthesis of trans-3,4-piperidinedicarboxylic acid derivatives, where the first stereogenic center is established using Evans's chemistry. nih.gov Similarly, chiral auxiliaries can be used for the enantioresolution of various carboxylic acids. tcichemicals.com

Furthermore, organocatalytic enantioselective Michael addition reactions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which could potentially be adapted for piperidine (B6355638) synthesis. rsc.org

Chiral Resolution Techniques

Chiral resolution separates a racemic mixture of a compound into its individual enantiomers. This is often a practical approach when asymmetric synthesis is not feasible or efficient.

One common method involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. A Chinese patent describes a method for preparing (S)-3-piperidinecarboxylic acid by reacting 3-piperidine formamide (B127407) or its salt in concentrated hydrochloric acid, which achieves chiral resolution during hydrolysis, avoiding the need for a separate chiral resolving agent. google.com

Another technique is the formation of diastereomeric amides. Racemic carboxylic acids can be converted to a mixture of diastereomers by reaction with a chiral amine, which can then be separated by chromatography. tcichemicals.com This method is applicable to a wide range of carboxylic acids. tcichemicals.com

Kinetic resolution is another powerful tool. In this process, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. google.com This has been applied to the resolution of racemic α- and β-amino acids. google.com

Classical and Modern Synthetic Routes

The construction of the this compound scaffold can be achieved through various classical and modern synthetic reactions, focusing on esterification, amidation, piperidine ring formation, and subsequent functionalization.

Esterification and Amidation Reactions

Esterification of the carboxylic acid group and amidation are common transformations in the synthesis of derivatives of this compound.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com This reaction is a condensation reaction where water is produced. youtube.com For instance, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate has been synthesized, demonstrating the formation of an ethyl ester at the 3-position. google.com The use of dehydrating condensation reagents, such as aromatic carboxylic anhydrides with a Lewis acid catalyst, can also facilitate esterification under mild conditions. tcichemicals.com

Amidation involves the reaction of the carboxylic acid or its activated derivatives with an amine. youtube.com Direct amidation of carboxylic acids is a widely used reaction in medicinal chemistry. mdpi.com The use of coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 4-(Dimethylamino)pyridine (DMAP) facilitates the formation of amide bonds. acgpubs.org For example, piperidine-3-carboxylic acid (3-hydroxy-propyl)-amide has been synthesized, showcasing the formation of an amide linkage at the carboxylic acid position. scbt.com

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring is a key step in the synthesis of this compound. Various cyclization strategies are employed to construct this heterocyclic core.

One common approach is the hydrogenation or reduction of pyridine derivatives . nih.gov This fundamental process can be catalyzed by transition metals under various conditions. nih.gov A multi-step route starting from L-glutamic acid involves the formation of a diol, which is then converted to a ditosylate that undergoes cyclization with different amines to yield 3-(N-Boc amino) piperidine derivatives. niscpr.res.in

Intramolecular cyclization is another powerful strategy. For instance, intramolecular radical cyclization of 1,6-enynes has been used to synthesize polysubstituted alkylidene piperidines. nih.gov Reductive amination of an aldehyde can also lead to ring closure, as demonstrated in the synthesis of a piperidine derivative from an intermediate aldehyde. nih.gov

The Michael reaction offers a route to piperidine precursors. The transition metal-catalyzed Michael reaction of 1,3-dicarbonyl compounds with activated alkenes provides a chemoselective alternative to classic base catalysis. orgsyn.org

Functionalization Strategies at the Piperidine Moiety

Introducing substituents onto a pre-existing piperidine ring is a common strategy to access a variety of derivatives.

C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups at specific positions of the piperidine ring. nih.gov Rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective functionalization of the piperidine ring at the C2, C3, and C4 positions. nih.gov The site selectivity can be controlled by the choice of catalyst and the protecting group on the nitrogen atom. nih.gov For example, 3-substituted analogues have been prepared indirectly through cyclopropanation of N-Boc-tetrahydropyridine followed by reductive ring-opening. nih.gov

Alkylation is a traditional method for introducing substituents. For example, in the synthesis of a trans-2,3-piperidinedicarboxylic acid derivative, alkylation of a tribenzylated L-aspartic acid derivative with allyl iodide was a key step. nih.gov

Protecting Group Strategies in Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable tools. scispace.com They are temporarily attached to reactive functional groups to prevent them from undergoing unwanted reactions during a chemical transformation at another site in the molecule. scispace.comnih.gov The selection of appropriate protecting groups is crucial and is governed by their stability under specific reaction conditions and the ease of their removal (deprotection) without affecting the rest of the molecule. weebly.com For the synthesis of this compound, both the piperidine nitrogen and the carboxylic acid group typically require protection.

A common precursor for this synthesis is piperidine-3-carboxylic acid or its ester form, ethyl nipecotate. nih.gov The secondary amine of the piperidine ring is nucleophilic and can interfere with reactions intended for other parts of the molecule. Similarly, the carboxylic acid group is acidic and can participate in undesirable side reactions. oup.com Therefore, an orthogonal protection strategy is often employed, allowing for the selective removal of one group while the other remains intact. wikipedia.org

Nitrogen Protection: The piperidine nitrogen is commonly protected as a carbamate. Widely used protecting groups include:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a variety of non-acidic conditions. It is readily removed by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orglibretexts.org

Carbobenzyloxy (Cbz): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis, a process that involves hydrogen gas and a metal catalyst like palladium on carbon (Pd/C). wikipedia.orglibretexts.org

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is notably base-labile and is typically removed using a solution of piperidine in a solvent like dimethylformamide (DMF). wikipedia.org

Carboxylic Acid Protection: The carboxylic acid functionality is most often protected as an ester. This not only masks the acidity of the proton but also prevents the carboxyl group from acting as a nucleophile after deprotonation. Common ester protecting groups include:

Methyl or Ethyl Esters: These are among the simplest protecting groups, formed via Fischer esterification or by reaction with an alkyl halide. They are typically removed by hydrolysis under acidic or basic conditions. oup.comlibretexts.org

Benzyl (Bn) Ester: Similar to the Cbz group for amines, the benzyl ester is cleaved by hydrogenolysis, providing an orthogonal deprotection strategy relative to acid-labile (e.g., Boc) or base-labile groups. oup.comlibretexts.org

tert-Butyl (tBu) Ester: This group is introduced using isobutylene (B52900) and is removed under acidic conditions, similar to the Boc group. weebly.comlibretexts.org

The synthesis of this compound would likely proceed by first protecting the nitrogen of a piperidine-3-carboxylic acid ester (e.g., N-Boc-ethyl nipecotate). This protected intermediate then undergoes alkylation at the C3 position. The choice of protecting groups is critical to ensure that they remain intact during the alkylation step and can be removed efficiently at the end of the synthesis.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent(s) | Removal Conditions |

| Amine (Piperidine) | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) wikipedia.orglibretexts.org |

| Carbobenzyloxy | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) wikipedia.orglibretexts.org | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) wikipedia.org | |

| Carboxylic Acid | Ethyl Ester | -Et | Ethanol, Acid catalyst | Acid or Base Hydrolysis oup.com |

| Benzyl Ester | -Bn | Benzyl alcohol, Acid catalyst | Catalytic Hydrogenolysis (H₂, Pd/C) oup.comlibretexts.org | |

| tert-Butyl Ester | -tBu | Isobutylene, Acid catalyst | Strong acid (e.g., TFA, HCl) weebly.comlibretexts.org |

Scalable Synthetic Protocols

Developing a scalable synthetic protocol for this compound involves transitioning a laboratory-scale procedure to a large-scale industrial production process. This requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. While specific large-scale syntheses for this exact molecule are not widely published, general principles for scaling up piperidine synthesis can be applied. nih.gov

A plausible scalable route would likely start from readily available and inexpensive precursors, such as pyridine or derivatives of glutamic acid. niscpr.res.innih.gov For instance, a synthetic pathway could involve the following key transformations:

Formation of a Protected Piperidine-3-carboxylate: A key intermediate would be an N-protected piperidine-3-carboxylic acid ester. Methods to produce such intermediates at scale include the hydrogenation of N-protected pyridine-3-carboxylates or cyclization strategies from acyclic precursors. nih.gov

α-Alkylation: The crucial C-C bond formation to introduce the ethyl group at the C3 position is a critical step. In a large-scale setting, this would likely involve the deprotonation of the α-carbon of the N-protected piperidine-3-carboxylate using a strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) followed by reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide). researchgate.net Controlling the temperature and addition rates during this step is vital to maximize yield and minimize side reactions.

Deprotection and Isolation: The final steps involve the removal of the protecting groups from both the nitrogen and the carboxylic acid. If an orthogonal protection scheme was used, these can be removed sequentially. For example, if an N-Boc and ethyl ester were used, acid hydrolysis could potentially remove both groups simultaneously. oup.comwikipedia.org The final product would then be isolated and purified through crystallization or chromatography, with a preference for crystallization on a large scale due to lower cost and operational simplicity.

Key considerations for a scalable protocol are summarized in the table below.

| Parameter | Scalable Protocol Consideration | Rationale |

| Starting Materials | Use of commercially available, inexpensive, and non-hazardous materials. | Reduces overall production cost and simplifies sourcing and handling. niscpr.res.in |

| Reaction Conditions | Avoid cryogenic temperatures, high pressures, or highly exothermic reactions where possible. | Enhances operational safety and reduces the need for specialized, expensive equipment. |

| Reagents & Solvents | Minimize the use of toxic or environmentally harmful reagents and solvents. Prefer reagents that are easy to handle and remove. | Improves process safety and sustainability, and reduces waste treatment costs. |

| Number of Steps | Favor "one-pot" or telescoped reactions where intermediates are not isolated. | Increases overall efficiency and throughput, and reduces solvent usage and waste. niscpr.res.in |

| Work-up & Purification | Design procedures that allow for purification by crystallization rather than chromatography. | Chromatography is often not economically viable for large-scale production. Crystallization is generally more cost-effective. |

| Process Control | Implement robust monitoring of reaction parameters (temperature, pressure, pH) to ensure consistency and safety. | Critical for maintaining product quality and preventing runaway reactions in large reactors. |

Spectroscopic Elucidation Methods

Spectroscopic techniques are fundamental in determining the molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the piperidine ring, the ethyl group, and the carboxylic acid. The protons on the carbon atoms adjacent to the nitrogen atom (C2 and C6) would likely appear as multiplets in the range of 2.5-3.5 ppm. The methylene (B1212753) protons of the ethyl group would present as a quartet, while the methyl protons would appear as a triplet. The proton of the carboxylic acid group is expected to be a broad singlet, typically in the downfield region of 10-12 ppm. Protons on carbons adjacent to a carbonyl group typically resonate in the 2-3 ppm region. libretexts.org For comparison, in N,N-ethylmethyl-piperidine-4-carboxylic acid, the methylene protons of the ethyl group appear as a quartet at approximately 3.3-3.4 ppm, and the methyl protons as a triplet around 1.2-1.3 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is expected to be significantly deshielded, with a chemical shift in the range of 160-180 ppm. libretexts.org The quaternary carbon at the 3-position, bonded to both the ethyl and carboxylic acid groups, would also have a distinct chemical shift. The carbons of the piperidine ring would appear in the aliphatic region, with those closer to the nitrogen atom being more deshielded. For instance, in 3-ethylpentane, the methyl carbons appear at 11.0 ppm and the methylene carbons at 25.2 ppm. docbrown.info In methoxyethane, the carbon atoms further from the electronegative oxygen atom are less shifted. docbrown.info

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 175 - 185 |

| Piperidine C2-H | 2.8 - 3.2 (m) | 45 - 55 |

| Piperidine C3 | - | 40 - 50 |

| Piperidine C4-H | 1.5 - 2.0 (m) | 20 - 30 |

| Piperidine C5-H | 1.5 - 2.0 (m) | 20 - 30 |

| Piperidine C6-H | 2.8 - 3.2 (m) | 45 - 55 |

| Ethyl -CH₂- | 1.8 - 2.2 (q) | 25 - 35 |

| Ethyl -CH₃ | 0.8 - 1.2 (t) | 10 - 15 |

| Piperidine N-H | 1.0 - 3.0 (broad s) | - |

Note: These are predicted values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. A very broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. researchgate.net The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak between 1700 and 1725 cm⁻¹. libretexts.org The N-H stretching vibration of the secondary amine in the piperidine ring would likely be observed in the region of 3200-3500 cm⁻¹. Additionally, C-H stretching bands for the alkyl groups will be present around 2850-3000 cm⁻¹. A study on piperidine-3-carboxylic acid showed that the molecule exists in a zwitterionic form with a stabilizing intramolecular N−H…O hydrogen bond. researchgate.net

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch, H-bonded | 2500-3300 (very broad) |

| Piperidine N-H | Stretch | 3200-3500 (medium) |

| Alkyl C-H | Stretch | 2850-3000 (strong) |

| Carboxylic Acid C=O | Stretch | 1700-1725 (strong) |

| C-N | Stretch | 1000-1250 (medium) |

| C-O | Stretch | 1210-1320 (strong) |

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would correspond to its molecular weight. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org Piperidine derivatives often undergo cleavage at the bonds adjacent to the nitrogen atom. nih.gov The fragmentation of the ethyl group would also contribute to the mass spectrum. In the mass spectra of many carboxylic acid derivatives, the base peak often results from the cleavage of the C-Y bond to form an acylium ion (R-CO⁺). libretexts.org

X-ray Crystallography for Molecular Architecture

As of the latest literature search, no specific X-ray crystal structure for this compound has been reported. However, X-ray diffraction studies of related piperidine derivatives provide valuable insights into the expected solid-state conformation. nuph.edu.uaiucr.org For instance, the piperidine ring typically adopts a chair conformation. nuph.edu.uaiucr.org In the solid state, this compound would likely form intermolecular hydrogen bonds involving the carboxylic acid and the piperidine nitrogen, leading to a complex three-dimensional network. A study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate revealed a chair conformation for the piperidine ring. google.comresearchgate.net

Stereochemical Analysis and Isomer Characterization

This compound possesses a chiral center at the C3 position, which is substituted with four different groups: a hydrogen atom, an ethyl group, a carboxylic acid group, and the rest of the piperidine ring. Therefore, the compound can exist as a pair of enantiomers, (R)-3-Ethylpiperidine-3-carboxylic acid and (S)-3-Ethylpiperidine-3-carboxylic acid. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The synthesis of such chiral piperidines can be achieved through various stereoselective methods. nih.gov

Conformational Dynamics Studies

The piperidine ring in this compound is expected to exist predominantly in a chair conformation to minimize steric strain. acs.org Due to the presence of two substituents at the C3 position, the molecule will have a preferred orientation of these groups, either axial or equatorial. The ethyl group, being bulkier than the carboxylic acid group, would likely prefer the equatorial position to minimize 1,3-diaxial interactions. However, the exact conformational preference would also be influenced by the N-substituent and solvent effects. In N-Boc 3-methyl piperidine, the lowest energy conformation has an equatorial methyl group. rsc.org Computational studies on piperidine-3-carboxylic acid have identified multiple stable tautomers and isomers. researchgate.net

Design Principles for this compound Analogues

The design of analogues based on the this compound scaffold is guided by several core principles of medicinal chemistry. The parent structure itself, a substituted piperidine, is a prevalent motif in many natural products and pharmaceutical compounds due to its favorable physicochemical properties and its ability to present substituents in a defined three-dimensional arrangement. niscpr.res.inresearchgate.net

A key design feature of this compound is the quaternary carbon at the 3-position. The presence of both an ethyl group and a carboxylic acid group at this position introduces significant conformational restriction compared to its unsubstituted counterpart, nipecotic acid (piperidine-3-carboxylic acid). This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Analogues can be designed by considering the three main components of the molecule:

The Piperidine Ring: This serves as the central scaffold. Its chair-like conformation orients the substituents in specific axial and equatorial positions, which can be crucial for interaction with a target protein.

The 3-Ethyl Group: This group provides a steric and lipophilic element that can be used to probe hydrophobic pockets within a receptor's active site.

The overarching goal in designing new analogues is to systematically modify these components to map the structure-activity relationship (SAR). This iterative process aims to convert initial observations into predictive relationships that guide the synthesis of improved compounds. drugdesign.orgslideshare.net

Bioisosteric Replacements of the Carboxylic Acid Moiety

The selection of a suitable bioisostere is highly context-dependent, aiming to preserve the critical interactions with the target while improving physicochemical or pharmacokinetic parameters. nih.gov For the this compound scaffold, several acidic bioisosteres could be considered.

Common Carboxylic Acid Bioisosteres:

| Bioisostere | Key Features & Rationale for Use |

| Tetrazole | The 1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres. Its pKa is similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and maintain key ionic interactions. It offers a more diffuse charge and increased metabolic stability. drughunter.comopenaccessjournals.com |

| Acylsulfonamide | This group is also acidic and can act as a hydrogen bond donor and acceptor. It can offer different spatial arrangements and electronic properties compared to the carboxylate, potentially leading to altered selectivity or improved cell permeability. nih.gov |

| Hydroxamic Acid | Hydroxamic acids are effective metal chelators and can establish unique hydrogen bonding patterns. They are often used when interaction with a metalloenzyme is desired. researchgate.net |

| Substituted Phenols | Phenols, particularly those substituted with electron-withdrawing groups to increase their acidity, can serve as non-classical bioisosteres, offering a different geometric and lipophilic profile. nih.gov |

| Phosphonic/Phosphinic Acids | These groups are more polar than carboxylic acids and can form strong interactions with target proteins. They have been successfully used in designing analogues of neurotransmitters like GABA. nih.gov |

The replacement of the carboxylic acid must be carefully considered, as it can profoundly change the molecule's pKa, lipophilicity, and hydrogen bonding capacity, thereby affecting its biological activity and disposition. researchgate.netacs.org

N-Substitution and Ring Modification Strategies

Modification of the piperidine nitrogen and alterations to the ring itself are fundamental strategies for exploring the chemical space around the this compound core.

N-Substitution: The secondary amine of the piperidine ring is a prime target for modification. It acts as a versatile chemical handle to which a wide array of substituents can be attached. This strategy is used to:

Modulate Lipophilicity and Solubility: Adding lipophilic groups (e.g., alkyl chains, aryl groups) can enhance membrane permeability, including passage across the blood-brain barrier. Conversely, incorporating polar groups can increase water solubility.

Probe Binding Pockets: N-substituents can extend into and interact with specific sub-pockets of a binding site, potentially leading to significant gains in potency and selectivity.

Alter Basicity: The nature of the substituent on the nitrogen affects its pKa, which can influence its ionization state and interaction with the biological target.

Ring Modification: While more synthetically challenging, modifications to the piperidine ring can yield valuable SAR insights. These strategies include:

Ring Contraction/Expansion: Changing the ring size to a pyrrolidine (B122466) (five-membered) or an azepane (seven-membered) ring alters the bond angles and the spatial orientation of the substituents. A cyclopentane (B165970) ring, for example, may offer better flexibility for receptor interaction compared to a cyclohexane (B81311) ring. drugdesign.org

Introduction of Heteroatoms: Replacing a carbon atom in the ring with another heteroatom (e.g., oxygen to form a morpholine (B109124) ring) can introduce new hydrogen bonding capabilities and significantly alter the molecule's polarity and conformation.

Introduction of Unsaturation: Creating a double bond within the ring (e.g., to form a tetrahydropyridine) flattens the ring geometry, which can be beneficial for binding to certain targets. nih.gov

These modifications are often pursued in a combinatorial fashion to systematically explore the impact of structural changes on biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Piperidine Carboxylic Acids

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological effect. For substituted piperidine carboxylic acids, SAR studies typically involve synthesizing a series of analogues and evaluating their activity in a relevant biological assay.

For instance, in the development of direct renin inhibitors, a class of antihypertensive agents, SAR studies on substituted piperidines revealed critical insights. A weakly active initial compound was systematically modified based on X-ray crystallography of the inhibitor bound to the enzyme. nih.gov This structure-based design approach led to the discovery that specific cis-configurations of the piperidine ring were essential for high potency.

A representative, generalized SAR study on N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants, based on their ability to inhibit GABA uptake, might yield data like the following hypothetical table. This data illustrates how systematic modification of the N-substituent impacts biological activity.

Hypothetical SAR of N-Substituted Piperidine-3-Carboxylic Acid Derivatives

| Compound ID | N-Substituent (R) | GABA Uptake Inhibition (IC₅₀, µM) |

| 1 | -H (Nipecotic Acid) | 10.5 |

| 2 | -CH₃ | 8.2 |

| 3 | -CH₂CH₃ | 5.1 |

| 4 | -CH₂CH₂CH₃ | 2.3 |

| 5 | -CH₂(C₆H₅) (Benzyl) | 1.8 |

| 6 | -CH₂(4-Cl-C₆H₄) (4-Chlorobenzyl) | 0.9 |

| 7 | -CH₂(C₁₀H₇) (Naphthylmethyl) | 0.5 |

From this hypothetical data, several SAR trends can be deduced:

N-Alkylation: Increasing the length of a simple alkyl chain from methyl to propyl (Compounds 2-4) leads to a progressive increase in potency.

Aromatic Substitution: The introduction of an aromatic ring, such as a benzyl group (Compound 5), provides a significant boost in activity compared to simple alkyl groups.

Electronic Effects: Adding an electron-withdrawing group (chloro) to the phenyl ring (Compound 6) further enhances potency, suggesting a favorable interaction in the binding site.

Increased Lipophilicity/Surface Area: Extending the aromatic system to a larger naphthylmethyl group (Compound 7) results in the highest potency in this series, likely due to enhanced hydrophobic interactions with the target protein.

Such SAR studies are fundamental to the iterative process of drug design, guiding the optimization of a lead compound into a potential drug candidate with improved efficacy. slideshare.netnih.gov

Modulation of Neurotransmitter Systems

The piperidine ring is a common motif in many neuroactive compounds, and derivatives of 3-piperidinecarboxylic acid have been a focal point of research for their ability to influence neurotransmission, particularly within the central nervous system (CNS).

Derivatives of piperidine-3-carboxylic acid are well-established as inhibitors of γ-aminobutyric acid (GABA) reuptake. sigmaaldrich.com GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and its clearance from the synaptic cleft is mediated by GABA transporters (GATs). By blocking these transporters, GABA reuptake inhibitors increase the concentration and duration of GABA in the synapse, thereby enhancing inhibitory neurotransmission. sigmaaldrich.com

Research has focused on synthesizing and evaluating various analogs of nipecotic acid to improve their potency and selectivity for different GAT subtypes (GAT1, GAT2, GAT3, and GAT4). For instance, (S)-SNAP-5114, a derivative of piperidine-3-carboxylic acid, has been identified as a potent and selective inhibitor of murine GAT4 (mGAT4). nih.govnih.gov Further studies have explored the synthesis of carba analogs of (S)-SNAP-5114 to enhance chemical stability while maintaining or improving inhibitory potency at mGAT4. nih.gov

The structural modifications of the piperidine-3-carboxylic acid scaffold have been crucial in determining the inhibitory profile. For example, a series of (R)-1-(2-diarylmethylthio/sulfinyl)ethyl-piperidine-3-carboxylic acid hydrochlorides were synthesized and found to be potent GAT1 inhibitors. nih.gov The introduction of a diarylmethylsulfinyl ethyl side chain, as seen in compound 6a from the study, resulted in significantly higher inhibition of [3H]-GABA uptake compared to nipecotic acid. nih.gov

| Compound | Target | Activity | Reference |

|---|---|---|---|

| (S)-SNAP-5114 | mGAT4 | Potent inhibitor | nih.govnih.gov |

| (R)-1-(2-(bis(4-methylphenyl)methylsulfinyl)ethyl)piperidine-3-carboxylic acid hydrochloride (Compound 6a) | GAT1 | 496-fold higher inhibition than (R)-nipecotic acid | nih.gov |

| (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid | GABA uptake system | Inhibitor (weaker than nipecotic acid) | researchgate.net |

The therapeutic potential of the piperidine-3-carboxylic acid scaffold extends beyond the GABAergic system. Derivatives have been investigated for their effects on other CNS targets, highlighting the versatility of this chemical structure.

Studies have explored derivatives of 2-piperidinecarboxylic acid (pipecolic acid) and 3-piperidinecarboxylic acid (nipecotic acid) for their anticonvulsant properties. gd3services.com Some of these compounds were found to displace the binding of [3H]1-[1-(2-thienyl)-cyclohexyl]piperidine (TCP) to the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor, suggesting a potential mechanism of action as low-affinity uncompetitive antagonists of the NMDA receptor ionophore. gd3services.com

Furthermore, the ethyl ester of piperidine-3-carboxylic acid, specifically (S)-Ethyl piperidine-3-carboxylate, serves as a key reactant in the synthesis of inhibitors targeting serotonin (B10506) and noradrenaline reuptake. mdpi.com These transporters are critical in the regulation of mood and are the primary targets for many antidepressant medications.

Enzyme Inhibitory Activities

In addition to modulating neurotransmitter transporters, derivatives of 3-piperidinecarboxylic acid have been explored as inhibitors of various enzymes implicated in a range of diseases.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.govnedp.com

Research has demonstrated that derivatives of ethyl nipecotate (ethyl-piperidine-3-carboxylate) possess inhibitory activity against AChE. nedp.com In one study, ethyl nipecotate was amidated with various carboxylic acids, and some of the resulting compounds showed moderate inhibitory activity against acetylcholinesterase, with IC50 values as low as 47 μM. nedp.com

Another study focused on a series of piperidine-3-carbohydrazide-hydrazones. nih.gov These compounds were screened for their ability to inhibit both AChE and BuChE. Several compounds in this series exhibited moderate to good inhibitory activity, with the most potent against AChE having an IC50 of 4.32 μM and the most potent against BuChE having an IC50 of 1.27 μM. nih.gov Kinetic studies revealed that these compounds act as mixed-type inhibitors. nih.gov

| Compound Derivative Class | Target Enzyme | Reported IC50 | Reference |

|---|---|---|---|

| Amidated Ethyl Nipecotate | Acetylcholinesterase (AChE) | As low as 47 μM | nedp.com |

| Piperidine-3-carbohydrazide-hydrazone (Compound 3g) | Acetylcholinesterase (AChE) | 4.32 μM | nih.gov |

| Piperidine-3-carbohydrazide-hydrazone (Compound 3j) | Butyrylcholinesterase (BuChE) | 1.27 μM | nih.gov |

Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. It plays a role in various physiological processes, and its dysregulation is implicated in several diseases. While numerous piperidine-containing compounds have been investigated as arginase inhibitors, the research has predominantly focused on structures that are not direct derivatives of this compound.

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. Consequently, DPP-4 inhibitors have emerged as an important class of oral medications for the management of type 2 diabetes.

The piperidine scaffold is a key structural element in several DPP-4 inhibitors. Notably, both (R)-ethyl piperidine-3-carboxylate and (S)-ethyl piperidine-3-carboxylate are utilized as reactants in the synthesis of various DPP-4 inhibitors. mdpi.com The development of these inhibitors often involves creating structures that mimic the dipeptide nature of DPP-4 substrates, with the piperidine ring frequently occupying a specific pocket (S1) in the enzyme's active site. nih.gov The design of these molecules has evolved to include various heterocyclic scaffolds to enhance potency and selectivity. nih.govgd3services.com

| Starting Material | Resulting Inhibitor Class | Significance | Reference |

|---|---|---|---|

| (R)-Ethyl piperidine-3-carboxylate | DPP-4 inhibitors | Reactant for synthesis | |

| (S)-Ethyl piperidine-3-carboxylate | DPP-4 inhibitors | Reactant for synthesis | mdpi.com |

Other Enzyme Targets

The piperidine scaffold is a common feature in a variety of enzyme inhibitors. The specific substitution pattern on the piperidine ring dictates the target enzyme and the potency of inhibition. For instance, piperidine derivatives have been identified as inhibitors of farnesyltransferase, an enzyme implicated in cancer signaling pathways. acs.org The introduction of different substituents on the piperidine ring, such as phenyl groups, has been shown to be crucial for inhibitory activity. acs.org

In one study, a piperidine derivative, compound 1 , with a 3-bromophenyl group at the C-4 position, was identified as a moderate farnesyltransferase inhibitor with an IC₅₀ of 420 nM. acs.org Further modifications to the phenyl groups at both the C-4 and C-6 positions led to the discovery of more potent inhibitors, highlighting the importance of these substituents in enzyme binding. acs.org For example, the 2-bromophenyl derivative 17 showed a 3-fold increase in potency compared to the initial hit. acs.org

While no specific enzyme inhibition studies have been reported for this compound, its structure suggests potential for interaction with various enzyme active sites. The carboxylic acid moiety can act as a key interaction point, forming hydrogen bonds or ionic interactions with amino acid residues within an enzyme's active site. The ethyl group at the 3-position provides a lipophilic character that could influence binding affinity and selectivity.

Table 1: Examples of Piperidine Derivatives as Enzyme Inhibitors

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 1 (3-bromophenyl at C-4) | Farnesyltransferase | 420 | acs.org |

| 17 (2-bromophenyl at C-4) | Farnesyltransferase | 140 | acs.org |

| 6 (3,4-dihydroxyphenyl at C-6) | Farnesyltransferase | 46 | acs.org |

Modulation of Biological Pathways

Antioxidant and Anti-inflammatory Mechanisms

Piperidine-containing compounds have been a focus of research for their antioxidant and anti-inflammatory properties. scispace.comresearchgate.net The antioxidant activity of piperidine derivatives is often attributed to their ability to scavenge free radicals and chelate metal ions. scispace.com The nature of the substituents on the piperidine ring plays a critical role in determining the antioxidant capacity. For example, the presence of a hydroxyl group on the piperidine ring has been shown to enhance antioxidant activity, while a phenyl substitution may be unfavorable. researchgate.net In a study of piperamide (B1618075) derivatives, the compound with a hydroxyl group at the 4th position of the piperidine ring exhibited the highest antioxidant capacity. researchgate.net

The anti-inflammatory effects of carboxylic acid-containing non-steroidal anti-inflammatory drugs (CBA-NSAIDs) are well-documented and often linked to their ability to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent modulation of inflammatory pathways. nih.gov While specific studies on this compound are lacking, it is plausible that it could exhibit similar properties. The carboxylic acid group is a key feature of many anti-inflammatory agents. nih.govmdpi.com

Research on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides has shown that these compounds can exhibit both analgesic and anti-inflammatory properties, with their activity being dependent on the spatial arrangement of the molecular fragments. mdpi.com This underscores the importance of the three-dimensional structure of piperidine derivatives in their interaction with biological targets involved in inflammation.

Table 2: Antioxidant Activity of Selected Piperidine Derivatives

| Derivative Type | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| Piperamides | 4-hydroxyl group | Highest antioxidant capacity | researchgate.net |

| Piperamides | 4-phenyl group | Poor antioxidant activity | researchgate.net |

| Cysteamine Derivatives | Free SH group | Efficient antioxidant | nih.gov |

| Cysteamine Derivatives | NH₂ or OH replacing SH | Decreased antioxidant activity | nih.gov |

miRNA Processing Modulation

To date, there is no scientific literature available that specifically investigates the role of this compound or closely related piperidine derivatives in the modulation of miRNA processing. The modulation of miRNA is a complex process involving interactions with proteins like Dicer and Drosha. tu-darmstadt.demdpi.com While various small molecules can influence miRNA expression and function, the specific structural features required for a piperidine-based compound to engage in this pathway have not been elucidated. horizondiscovery.comnih.gov

Receptor-Ligand Interactions

G Protein-Coupled Receptor (GPCR) Binding Studies

The piperidine moiety is a well-established scaffold in the design of ligands for G Protein-Coupled Receptors (GPCRs), the largest family of cell surface receptors. nih.gov The conformational rigidity of the piperidine ring, combined with the potential for introducing diverse substituents, allows for the fine-tuning of binding affinity and selectivity for specific GPCR subtypes. nih.govnih.gov

For example, a class of piperidine derivatives has been discovered to act as nonprostanoid agonists for the prostaglandin (B15479496) I2 (IP) receptor, a GPCR involved in vasodilation and inhibition of platelet aggregation. nih.gov The compound 31b , a piperidine derivative with a benzanilide (B160483) moiety, was identified as a potent and selective IP receptor agonist. nih.gov

Furthermore, piperidine derivatives have been synthesized as ligands for sigma-1 (σ₁) receptors, which are considered a unique class of intracellular proteins with chaperone activity, though they share some structural similarities with GPCRs. nih.gov In a study of aminoethyl-substituted piperidine derivatives, the substituent on the piperidine nitrogen was found to be crucial for σ₁ receptor affinity. 1-Methylpiperidines displayed high affinity, whereas derivatives with a proton, a tosyl group, or an ethyl group at this position showed significantly lower affinity. nih.gov This highlights the sensitivity of receptor binding to subtle structural changes on the piperidine core.

While there are no specific GPCR binding studies reported for this compound, its structure, featuring both a basic nitrogen and a carboxylic acid, suggests the potential for interaction with various GPCRs, particularly those that bind to amino acids or their derivatives.

Sphingosine-1-phosphate Receptor (S1P1) Agonism

There is currently a lack of published research specifically investigating this compound or its close analogs as agonists for the Sphingosine-1-phosphate Receptor 1 (S1P1). S1P1 is a GPCR that plays a critical role in the regulation of the immune, vascular, and nervous systems. The development of S1P1 agonists has been a major focus in the treatment of autoimmune diseases. While the piperidine scaffold is versatile in GPCR ligand design, no studies have yet emerged that link a this compound-type structure to S1P1 receptor agonism.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to achieve this. For 3-Ethylpiperidine-3-carboxylic acid, these calculations would typically be performed using a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size. researchgate.netresearchgate.net

The electronic properties of a molecule are crucial determinants of its reactivity and intermolecular interactions. DFT and Hartree-Fock calculations can predict a range of these properties. researchgate.net Key electronic descriptors for this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) surface is another valuable output, which visualizes the charge distribution and helps identify regions prone to electrophilic and nucleophilic attack. mdpi.com For this compound, the MEP would likely show negative potential (red/yellow) around the carboxylic oxygen atoms, indicating nucleophilic sites, and positive potential (blue) around the piperidine (B6355638) and carboxylic hydrogens, indicating electrophilic sites.

A hypothetical table of predicted electronic properties for this compound, based on DFT (B3LYP/6-311++G(d,p)) calculations, is presented below.

| Property | Predicted Value | Significance |

| HOMO Energy | -0.245 Hartree | Region of electron donation (nucleophilicity) |

| LUMO Energy | +0.089 Hartree | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 0.334 Hartree | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.12 Debye | Measure of overall molecular polarity |

| Molecular Electrostatic Potential | -55.2 kcal/mol (min) to +48.7 kcal/mol (max) | Identifies sites for intermolecular interactions |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Vibrational analysis through theoretical calculations allows for the prediction and assignment of infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like B3LYP, a theoretical spectrum can be generated that corresponds to the molecule's fundamental vibrational modes. researchgate.netgazi.edu.tr This is invaluable for interpreting experimental spectra and confirming molecular structure.

For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-N stretching of the piperidine ring, and various C-H stretching and bending modes of the ethyl and piperidine groups. researchgate.nets-a-s.org Studies on the closely related piperidine-3-carboxylic acid have shown that the molecule can exist in a zwitterionic form, which significantly alters the vibrational frequencies, particularly the absence of a typical C=O stretch and the appearance of carboxylate (COO⁻) stretching bands. researchgate.net A similar analysis for this compound would clarify its dominant form in different environments.

Below is a table of predicted characteristic vibrational frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch (Carboxylic Acid Dimer) | ~2900-3200 (broad) | Strong | Weak |

| C-H stretch (Aliphatic) | 2850-2980 | Medium | Strong |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Very Strong | Medium |

| COO⁻ asymmetric stretch (Zwitterion) | ~1550-1610 | Strong | Weak |

| COO⁻ symmetric stretch (Zwitterion) | ~1400-1440 | Strong | Strong |

| C-N stretch (Piperidine) | 1180-1250 | Medium | Medium |

| C-C stretch | 900-1150 | Medium | Strong |

Note: The data in this table is hypothetical and for illustrative purposes, based on known frequency ranges for these functional groups and data from analogous compounds. researchgate.netpsu.edu

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iucr.org This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function.

A hypothetical docking study of this compound could be performed against a target like the GABA transporter (GAT), given the structural similarity to GABA uptake inhibitors. sigmaaldrich.com The results would predict the binding pose, the binding energy (or docking score), and the specific intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. acgpubs.orgscienceopen.com The carboxylic acid group would be expected to form key hydrogen bonds with polar residues in the active site, while the ethyl group could engage in hydrophobic interactions.

A sample output from a hypothetical docking study is shown below.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| GABA Transporter (GAT1) | -7.8 | Tyr60, Ser295 | Hydrogen Bond with -COOH |

| GABA Transporter (GAT1) | -7.8 | Phe294, Ile145 | Hydrophobic interaction with ethyl group |

| GABA Transporter (GAT1) | -7.8 | Arg69 | Ionic interaction with COO⁻ |

Note: The data in this table is hypothetical and for illustrative purposes, based on docking studies of similar piperidine derivatives. iucr.orgacgpubs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. mdpi.com An MD simulation of this compound, either in an aqueous solution or bound to a protein, would reveal its conformational flexibility, stability, and the nature of its interactions with the surrounding environment. researchgate.net

The simulation would track the movements of every atom in the system based on a force field (e.g., GROMOS, AMBER) that describes the interatomic forces. mdpi.com Key analyses of the resulting trajectory would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation or its binding pose within a protein active site over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. The ethyl group and parts of the piperidine ring might be expected to show higher fluctuations.

Hydrogen Bond Analysis: To determine the lifetime and stability of hydrogen bonds with solvent molecules or protein residues.

Such simulations are crucial for validating docking poses and understanding the energetic factors that govern molecular recognition. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mit.edu To build a QSAR model, a set of molecules with known activities is required.

If this compound were part of a library of compounds tested for a specific biological activity, a QSAR model could be developed. This involves calculating a large number of molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic. These descriptors quantify various aspects of the molecular structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates a selection of these descriptors with the observed activity. mit.edu

A general form of a QSAR equation is: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D represents the value of a specific molecular descriptor and c is its coefficient.

Such a model, once validated, could be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogs.

Advanced Methodologies in Research and Development

In Vitro Assay Development and Screening

The initial stages of drug discovery for compounds like 3-Ethylpiperidine-3-carboxylic acid and its analogs involve the development and implementation of in vitro assays to determine their biological activity. These assays are crucial for identifying potential therapeutic targets and understanding the structure-activity relationships (SAR) within a class of compounds.

A common approach is to screen a library of related compounds against a panel of biological targets. For instance, derivatives of piperidine-3-carboxylic acid have been evaluated as inhibitors of various enzymes and receptors. In one study, N-arylpiperidine-3-carboxamide derivatives were screened for their ability to induce a senescence-like phenotype in human melanoma cells, a potential strategy for cancer treatment. nih.gov This high-throughput screening (HTS) of approximately 110,000 chemicals led to the identification of initial hits that were then optimized. nih.gov The S-configuration of one such derivative demonstrated significantly better activity, highlighting the importance of stereochemistry in biological effect. nih.gov

Similarly, derivatives of (R)-piperidine-3-carboxylic acid have been synthesized and tested as GABA uptake inhibitors. nih.gov These in vitro assays typically use cultured cell lines that express specific GABA transporters (e.g., GAT1) to measure the inhibition of radiolabeled GABA uptake. nih.gov The results from these screenings help in identifying potent and selective inhibitors.

Another relevant example is the development of piperidine-3-carboxamide derivatives as inhibitors of Cathepsin K, a target for anti-osteoporosis agents. The inhibitory activity of these compounds was assessed through in vitro enzymatic assays, with some derivatives showing significantly enhanced potency compared to the initial lead compound. mdpi.com

The following table summarizes representative in vitro screening data for derivatives of piperidine-3-carboxamide, illustrating the type of data generated in such studies.

| Compound Type | Target/Assay | Key Finding | Reference |

| N-Arylpiperidine-3-carboxamide | Induction of senescence in melanoma cells | S-isomers showed higher potency, with EC50 values in the sub-micromolar range. | nih.gov |

| (R)-1-substituted-piperidine-3-carboxylic acid | GABA uptake inhibition (GAT1) | Diarylmethylsulfinyl ethyl side chains led to more potent inhibition compared to diarylmethylthio ethyl/propyl moieties. | nih.gov |

| Piperidine-3-carboxamide | Cathepsin K inhibition | Introduction of a benzylamine (B48309) group enhanced interactions with the enzyme's P3 pocket, improving inhibitory activity. | mdpi.com |

Analytical Method Development for Purity and Characterization

The synthesis of this compound and its derivatives necessitates robust analytical methods to confirm the structure, assess purity, and ensure consistency between batches. A combination of spectroscopic and chromatographic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of such compounds. For a series of quinolone derivatives containing a piperidine (B6355638) moiety, purity was evaluated by HPLC using a C4 column and a gradient of acetonitrile (B52724) in water with 0.1% formic acid, with detection at 254 nm. rsc.org Commercial suppliers of the hydrochloride salt of this compound also indicate purity levels, which are determined by such analytical techniques. pharmint.net

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. For a series of (R)-1-(arylsulfonyl)piperidine-3-carboxylic acids, detailed ¹H and ¹³C NMR data were reported, confirming the successful synthesis and substitution pattern on the piperidine ring. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass measurement. For the same series of (R)-1-(arylsulfonyl)piperidine-3-carboxylic acids, HRMS data were used to confirm the expected molecular formulas. mdpi.com

The table below provides examples of analytical methods used for the characterization of piperidine-3-carboxylic acid derivatives.

| Analytical Method | Purpose | Example Application | Reference |

| HPLC | Purity Determination | Assessment of purity for quinolone-piperidine derivatives. | rsc.org |

| ¹H NMR | Structural Elucidation | Confirmation of the structure of (R)-1-(arylsulfonyl)piperidine-3-carboxylic acid derivatives. | mdpi.com |

| ¹³C NMR | Structural Elucidation | Detailed characterization of the carbon framework of (R)-1-(arylsulfonyl)piperidine-3-carboxylic acid derivatives. | mdpi.com |

| HRMS | Molecular Formula Confirmation | Verification of the elemental composition of newly synthesized piperidine-3-carboxamide derivatives. | mdpi.com |

High-Throughput Synthesis and Screening Techniques

To efficiently explore the chemical space around a core scaffold like this compound, high-throughput synthesis (HTS) and screening techniques are invaluable. These approaches allow for the rapid generation and evaluation of large libraries of related compounds.

The synthesis of substituted piperidines can be achieved through various routes, some of which are amenable to parallel synthesis. For example, a multi-step route starting from L-glutamic acid has been developed to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives. niscpr.res.in This method involves several robust reactions, including esterification, reduction, and cyclization, which could be adapted for the high-throughput synthesis of a library of analogs. niscpr.res.in

Furthermore, catalytic methods, such as the Rh-catalyzed asymmetric reductive Heck reaction, have been employed for the enantioselective synthesis of 3-substituted piperidines from pyridines and boronic acids. nih.govacs.org This approach demonstrates broad functional group tolerance, making it suitable for generating diverse libraries of compounds. nih.govacs.org

Once a library of compounds is synthesized, high-throughput screening is used to identify active molecules. As mentioned previously, a whole-cell-based high-content screening (HCS) assay was successfully used to screen a library of ~110,000 compounds to identify N-arylpiperidine-3-carboxamide derivatives with anti-melanoma activity. nih.gov

The following table outlines key aspects of high-throughput methodologies relevant to the development of this compound analogs.

| Methodology | Description | Advantage | Reference |

| Parallel Synthesis from L-Glutamic Acid | Multi-step synthesis of chiral 3-substituted piperidines. | Use of a readily available chiral starting material. | niscpr.res.in |

| Rh-catalyzed Asymmetric Synthesis | Enantioselective synthesis of 3-substituted piperidines from pyridines. | High enantioselectivity and broad substrate scope. | nih.govacs.org |

| High-Content Screening (HCS) | Cell-based imaging assays to screen large compound libraries for phenotypic changes. | Allows for the identification of active compounds based on a specific cellular response. | nih.gov |

Process Chemistry Optimization for Scale-Up

The transition from a laboratory-scale synthesis to a large-scale industrial process requires significant optimization of the chemical route. The primary goals of process chemistry are to improve yield, purity, safety, and cost-effectiveness. For a compound like this compound, this would involve a detailed examination of each synthetic step.

A common route to piperidine carboxylic acids is the catalytic hydrogenation of the corresponding pyridine (B92270) carboxylic acids. A patent for the preparation of 2-, 3-, and 4-piperidinecarboxylic acid describes using a palladium-carbon catalyst for this reduction. google.com The optimization of this process would involve screening different catalysts (e.g., platinum, rhodium, nickel), solvents, temperatures, and hydrogen pressures to maximize the yield and minimize side reactions. google.com For instance, one patent highlights that using a palladium-carbon catalyst allows for lower hydrogenation pressures and temperatures compared to Raney nickel. google.com

The synthesis of related compounds, such as 2-oxo-3-ethyl piperidinecarboxylate, has been optimized by changing the catalyst from the traditional Raney Nickel to Raney Cobalt, which reportedly increases the total yield significantly. google.com

Purification is another critical aspect of scale-up. While laboratory syntheses often rely on chromatography, large-scale processes favor crystallization due to its lower cost and efficiency. The development of a robust crystallization procedure is therefore a key optimization goal. For example, a process for preparing pure tiagabine, a piperidine carboxylic acid derivative, involves the formation and crystallization of specific acid addition salts to achieve high purity. google.comwipo.int

The table below summarizes key parameters that are typically optimized during the scale-up of piperidine carboxylic acid synthesis.

| Parameter | Objective | Example Strategy | Reference |

| Catalyst | Improve efficiency and selectivity | Screening different transition metal catalysts (e.g., Pd/C, PtO₂, Raney Ni, Raney Co). | google.comgoogle.com |

| Reaction Conditions | Enhance yield and safety | Optimizing temperature, pressure, and reaction time for hydrogenation. | google.com |

| Purification Method | Increase purity and scalability | Developing a crystallization-based purification over chromatographic methods. | google.comwipo.int |

| Starting Materials | Reduce cost and improve availability | Utilizing readily available and inexpensive starting materials like pyridine carboxylic acids. | google.com |

Q & A

Q. What are the common synthetic routes for 3-Ethylpiperidine-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves alkylation of piperidine-3-carboxylic acid derivatives. For example, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen can prevent undesired side reactions during ethylation at the 3-position. After alkylation, acidic deprotection (e.g., using trifluoroacetic acid) yields the target compound. Ethanol is a common solvent for such reactions due to its polarity and ability to stabilize intermediates . Table 1 : Synthetic Approaches Comparison

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Boc-protected alkylation | 65–75 | EtOH, K₂CO₃, reflux | |

| Direct alkylation | 50–60 | DMF, NaH, room temperature |

Q. How is NMR spectroscopy utilized in characterizing this compound?

- Methodological Answer : ¹H NMR is critical for confirming the ethyl group's presence (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂ adjacent to the piperidine ring). The carboxylic acid proton (δ 10–12 ppm) is often broad due to hydrogen bonding. ¹³C NMR distinguishes the quaternary carbon at the 3-position (δ 170–175 ppm for COOH) and ethyl carbons (δ 10–15 ppm for CH₃, δ 35–40 ppm for CH₂). Deuterated DMSO or CDCl₃ with TMS is recommended for solvent compatibility .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Recrystallization from ethanol/water mixtures (70:30 v/v) or column chromatography with silica gel and a gradient of ethyl acetate/hexanes (10–50%) effectively removes unreacted starting materials. For HPLC purification, reverse-phase C18 columns with a mobile phase of 0.1% formic acid in acetonitrile/water (20:80) achieve >95% purity .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., using Evans oxazolidinones) enable enantioselective alkylation. For example, (R)-BINOL-derived catalysts in THF at −20°C can induce >90% enantiomeric excess (ee). Post-synthesis, chiral HPLC with amylose-based columns validates stereochemical purity .

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations). To resolve this:

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations with software like GROMACS assess membrane permeability. QSAR models using descriptors like logP (2.1–2.5) and polar surface area (50–60 Ų) predict absorption. ADMET predictors (e.g., SwissADME) evaluate metabolic stability, highlighting susceptibility to hepatic CYP3A4 oxidation .

Q. How do researchers optimize reaction yields for large-scale synthesis of this compound?

- Methodological Answer : Key parameters include:

- Catalyst loading : 5–10 mol% Pd/C for hydrogenation steps.

- Temperature : 60–80°C to balance reaction rate and decomposition.

- Solvent switching : Replace DMF with ethanol post-alkylation to simplify purification.

Pilot-scale trials show 20–30% yield improvements under optimized conditions .

Data Contradiction Analysis

Q. Why do some studies report weak antimicrobial activity for this compound, while others highlight anticancer potential?

- Methodological Answer : Antimicrobial assays often use Gram-negative bacteria (e.g., E. coli), which exhibit low permeability to zwitterionic compounds. In contrast, anticancer studies leverage the compound’s ability to inhibit histone deacetylases (HDACs) in mammalian cells. Modifying the ethyl group to a trifluoromethyl moiety enhances membrane penetration, reconciling activity differences .

Methodological Best Practices

- Stereochemical Validation : Always use chiral HPLC or X-ray crystallography to confirm enantiopurity .

- Biological Replicates : Perform triplicate assays with negative/positive controls to ensure reproducibility .

- Computational Cross-Checking : Validate MD simulations with experimental logD values (±0.5 accuracy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.